molecular formula C12H18O B055195 4-methyl-8-methylideneadamantan-2-ol CAS No. 122760-84-3

4-methyl-8-methylideneadamantan-2-ol

Cat. No.: B055195
CAS No.: 122760-84-3
M. Wt: 178.27 g/mol
InChI Key: REINJUBMDBESCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- is a complex organic compound with the molecular formula C12H18O. It is also known by its synonym, 4-methyl-8-methylideneadamantan-2-ol. This compound is characterized by its tricyclic structure, which includes three interconnected rings, and it has a molecular weight of 178.275 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- can be synthesized using various methods, including the Diels-Alder reaction, Grignard reaction, and Wittig reaction. The most common method involves the Diels-Alder reaction between cyclopentadiene and 4-methyl-2-pentene-1, which yields the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction typically requires elevated temperatures and pressures, along with the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- is not fully understood. studies suggest that it may act as a modulator of certain biological pathways, including the GABAergic system and the endocannabinoid system. It has also been shown to have antioxidant and anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

    Adamantane: A tricyclic hydrocarbon with a similar structure but lacking the hydroxyl and methylene groups.

    Tricyclo[3.3.1.13,7]decane: A tricyclic compound with a similar backbone but different functional groups.

Uniqueness

Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its tricyclic structure also contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

122760-84-3

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

4-methyl-8-methylideneadamantan-2-ol

InChI

InChI=1S/C12H18O/c1-6-8-3-9-5-10(6)12(13)11(4-8)7(9)2/h7-13H,1,3-5H2,2H3

InChI Key

REINJUBMDBESCN-UHFFFAOYSA-N

SMILES

CC1C2CC3CC1C(C(C2)C3=C)O

Canonical SMILES

CC1C2CC3CC1C(C(C2)C3=C)O

122760-84-3

Pictograms

Irritant; Environmental Hazard

Synonyms

4-methyl-8-methylenetricyclo[3.3.1.13,7]decan-2-ol

Origin of Product

United States

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